molecular formula C18H23N5O B4558667 2-(4-benzoylpiperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine

2-(4-benzoylpiperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine

Cat. No.: B4558667
M. Wt: 325.4 g/mol
InChI Key: YIXHBMDAJNMKAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-benzoylpiperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoylpiperazine moiety linked to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzoylpiperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine typically involves multiple steps. One common method starts with the preparation of N-ethyl-6-methylpyrimidin-4-amine, which is then reacted with 4-benzoylpiperazine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(4-benzoylpiperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(4-benzoylpiperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include signal transduction cascades and metabolic pathways that are crucial for cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-benzoylpiperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine apart is its unique combination of a benzoylpiperazine moiety with a pyrimidine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a different set of molecular targets compared to similar compounds, making it a valuable candidate for further research and development .

Properties

IUPAC Name

[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-3-19-16-13-14(2)20-18(21-16)23-11-9-22(10-12-23)17(24)15-7-5-4-6-8-15/h4-8,13H,3,9-12H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXHBMDAJNMKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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